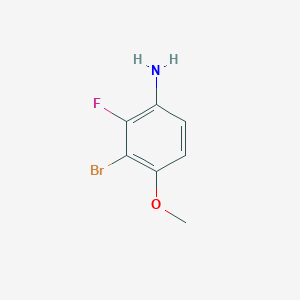

3-Bromo-2-fluoro-4-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSADDMONOMGFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824171-83-6 | |

| Record name | 3-bromo-2-fluoro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Theoretical investigations into the electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The energy gap between these orbitals is a critical parameter, with a smaller gap often indicating higher reactivity. While general principles of quantum chemistry can offer a qualitative understanding, specific values for the HOMO-LUMO energy gap of 3-Bromo-2-fluoro-4-methoxyaniline have not been found in the searched literature.

Similarly, a detailed analysis of the charge distribution within the molecule, using methods like Mulliken or Natural Bond Orbital (NBO) analysis, is crucial for predicting its electrostatic interactions and reactive sites. This information is foundational for understanding how the molecule might interact with other reagents or biological targets. Unfortunately, no specific charge distribution data for this compound could be located.

Prediction and Interpretation of Molecular Properties for Synthetic Design

The design of synthetic routes and the prediction of a molecule's behavior in biological systems rely on key molecular properties. The Topological Polar Surface Area (TPSA), a measure of a molecule's polarity, and its lipophilicity (LogP), which describes its solubility in fats and oils, are critical parameters in drug design. While prediction tools for these properties exist, peer-reviewed, experimentally validated, or theoretically calculated values for 3-Bromo-2-fluoro-4-methoxyaniline are not present in the available literature.

Furthermore, conformational analysis, which explores the different spatial arrangements of a molecule's atoms, and the calculation of rotational barriers around its chemical bonds, are essential for understanding its three-dimensional shape and flexibility. This information is vital for predicting how a molecule might bind to a receptor or enzyme. No specific studies on the conformational preferences or rotational energy barriers of this compound were identified.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling can be used to elucidate the step-by-step mechanisms of chemical reactions, including the identification of high-energy transition states. This allows chemists to understand and predict reaction outcomes and to design more efficient synthetic strategies. A search for mechanistic modeling studies involving 3-Bromo-2-fluoro-4-methoxyaniline did not yield any specific results.

Applications of 3 Bromo 2 Fluoro 4 Methoxyaniline As a Synthetic Intermediate

Utilization as a Building Block in the Synthesis of Complex Organic Molecules

The inherent structural features of 3-Bromo-2-fluoro-4-methoxyaniline make it an ideal starting material for the synthesis of elaborate organic molecules with potential applications in several fields of chemical research.

In the realm of pharmaceutical research, this compound has emerged as a key intermediate in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.

The aniline (B41778) moiety of this compound can be readily transformed into a variety of functional groups, while the bromine atom provides a site for the introduction of diverse substituents through cross-coupling reactions. This allows for the systematic exploration of the chemical space around a core scaffold, a common strategy in lead optimization. For instance, this intermediate is utilized in the synthesis of complex heterocyclic systems that form the core of many kinase inhibitors.

A notable application of structurally related bromo-fluoroaniline derivatives is in the synthesis of p38 MAPK inhibitors. While specific examples detailing the direct use of this compound in this context are often found within proprietary patent literature, the general synthetic strategy involves the coupling of the aniline derivative with a suitable heterocyclic partner.

| Target Class | Synthetic Strategy | Key Transformation |

| Kinase Inhibitors | Coupling with heterocyclic boronic acids or esters | Suzuki-Miyaura Coupling |

| Antimicrobial Agents | Amination with (hetero)aromatic amines | Buchwald-Hartwig Amination |

This table provides a generalized overview of synthetic strategies and is not exhaustive.

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemical and material science research. In agrochemical synthesis, the introduction of fluorinated and methoxylated aniline moieties can lead to compounds with enhanced biological activity and favorable metabolic profiles. The development of novel herbicides, fungicides, and insecticides often relies on the creative combination of different toxophores and pharmacophores, and this compound provides a versatile platform for such explorations.

In the field of material science, this compound holds potential as a building block for organic electronic materials. ambeed.com The tailored electronic properties arising from the interplay of the fluoro, methoxy (B1213986), and amino groups can be exploited in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to undergo polymerization or to be incorporated into larger conjugated systems through its bromine handle makes it an attractive candidate for the synthesis of novel functional materials.

Participation in Advanced Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for many of these transformations. The carbon-bromine bond is sufficiently reactive to participate in a wide range of coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for the construction of C-C bonds, and this compound can readily participate in these transformations.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl linkages, which are common structural motifs in many biologically active molecules and functional materials. The reaction of this compound with various aryl or heteroaryl boronic acids or esters allows for the introduction of a wide array of substituents at the 3-position.

The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. This reaction provides a means to introduce vinyl groups, which can be further functionalized.

The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is invaluable for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid/Ester | Pd(PPh₃)₄, Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | C-C (Aryl-Alkynyl) |

This table presents typical catalyst systems, and specific conditions may vary.

Beyond C-C bond formation, this compound is also a suitable substrate for palladium-catalyzed carbon-heteroatom bond-forming reactions, such as the Buchwald-Hartwig amination and the Chan-Lam coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines. This reaction is particularly important in pharmaceutical and medicinal chemistry for the synthesis of compounds containing arylamine moieties.

The Chan-Lam coupling provides a route to carbon-oxygen and carbon-nitrogen bonds using boronic acids as the coupling partners in the presence of a copper catalyst. While less common for aryl bromides compared to palladium-catalyzed methods, it offers an alternative pathway for the formation of arylethers and arylamines.

Construction of Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a key starting material for the synthesis of various heterocyclic systems. The amino group can participate in cyclization reactions to form fused ring systems, while the bromine atom can be used to introduce substituents or to facilitate cyclization through intramolecular coupling reactions.

For example, the aniline functionality can be acylated and then subjected to intramolecular cyclization to form quinolinone derivatives. Alternatively, reaction with suitable dicarbonyl compounds or their equivalents can lead to the formation of other heterocyclic rings. The presence of the fluorine and methoxy groups can influence the regioselectivity of these cyclization reactions and can also modulate the properties of the final heterocyclic products. While specific, documented examples for this compound are often embedded in complex synthetic sequences within patent literature, the fundamental reactivity patterns of substituted anilines are well-established and applicable.

This compound has proven to be a valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the preparation of complex molecules for pharmaceutical, agrochemical, and material science research. Its participation in a variety of palladium-catalyzed cross-coupling reactions and its utility in the construction of heterocyclic scaffolds underscore its importance to the modern synthetic chemist. The continued exploration of the reactivity of this compound is likely to lead to the discovery of novel molecules with important biological and material properties.

Ring Closure Reactions Involving the Amino Group

The primary amine of this compound is a key functional group for building fused heterocyclic systems. Through condensation and subsequent cyclization reactions, the nitrogen atom can be incorporated into newly formed rings. This approach is fundamental to the synthesis of important scaffolds like quinolines and quinazolinones, which are prevalent in many biologically active compounds.

One of the most established methods for constructing the quinoline (B57606) core is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone). While this compound itself is not a ketone or aldehyde, it can be readily converted into a suitable precursor for such cyclizations. More directly, related methods like the Pfitzinger reaction utilize anilines and α,β-dicarbonyl compounds to yield quinoline-4-carboxylic acids. The substituents on the aniline ring, such as the bromo, fluoro, and methoxy groups, are carried into the final quinoline product, providing a direct route to highly functionalized systems that are valuable as kinase inhibitors. nih.govnih.gov

The synthesis of quinazolinones is another critical application of substituted anilines. These structures are typically formed by reacting a 2-aminobenzamide (B116534) or a related derivative with a one-carbon source, such as an aldehyde or orthoformate. The this compound can be converted to the corresponding 2-aminobenzamide, which then undergoes cyclocondensation to furnish the quinazolinone ring. This heterocyclic core is a well-known pharmacophore found in numerous approved drugs.

Table 1: Representative Synthesis of a Substituted Quinoline via Pfitzinger-type Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Ethyl acetoacetate | Basic conditions (e.g., KOH), Ethanol, Reflux | 2-(4-Bromo-3-fluoro-5-methoxyphenyl)-4-methylquinoline-3-carboxylic acid ethyl ester |

Table 2: Representative Synthesis of a Substituted Quinazolinone

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Amino-4-bromo-3-fluoro-5-methoxybenzamide* | Benzaldehyde | Oxidative conditions (e.g., I₂/K₂CO₃), DMSO, Heat | 6-Bromo-7-fluoro-5-methoxy-2-phenylquinazolin-4(3H)-one |

*Hypothetical intermediate derived from this compound.

Derivatization for Novel Ring Systems

The strategic modification of this compound opens pathways to a wider array of novel ring systems. Derivatization can occur at the amino group or the bromine-substituted carbon, allowing for multi-step synthetic sequences that build molecular complexity.

A common initial step is the derivatization of the amino group to form an imine (Schiff base) or an amide. For instance, condensation with an aldehyde or ketone produces an imine, which can then undergo intramolecular cyclization or participate in cycloaddition reactions. Amide formation, on the other hand, creates precursors for heterocycles like benzodiazepines, which are typically synthesized from o-phenylenediamines and carbonyl compounds. nih.govhilarispublisher.com By analogy, appropriately derivatized anilines can be used to construct these seven-membered rings.

Furthermore, the bromine atom provides a versatile handle for palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, for example, can introduce an alkyne substituent ortho to the amino group. This derivatized intermediate, a 2-alkynyl aniline, is a prime substrate for cyclization to form a quinoline ring, often under mild, metal-catalyzed conditions. google.com This two-step process—derivatization via cross-coupling followed by ring closure—is a powerful strategy for assembling complex heterocyclic frameworks that would be difficult to access directly. The Suzuki and Buchwald-Hartwig couplings offer additional avenues for introducing aryl, heteroaryl, or new amino groups, further expanding the diversity of accessible ring systems. nih.gov

Table 3: Representative Synthesis of a Quinoline via Derivatization and Cyclization

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product of Step |

| 1 (Derivatization) | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Fluoro-4-methoxy-3-(phenylethynyl)aniline |

| 2 (Cyclization) | 2-Fluoro-4-methoxy-3-(phenylethynyl)aniline | N/A | Gold or Platinum catalyst | 8-Fluoro-6-methoxy-4-phenylquinoline |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-bromo-2-fluoro-4-methoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its complex structure.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its degree of shielding, which is influenced by nearby functional groups. Furthermore, spin-spin coupling between adjacent protons, observed as signal splitting, reveals connectivity within the molecule. The magnitude of the coupling constant (J) provides detailed information about the dihedral angles between coupled protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The aromatic region would display two signals corresponding to the protons on the benzene ring. Their splitting patterns and coupling constants would be critical in confirming their relative positions. The methoxy group would appear as a sharp singlet, typically in the range of 3-4 ppm, while the amine protons would present as a broader singlet.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.5 - 7.5 | Doublet | 8 - 10 |

| Aromatic-H | 6.5 - 7.5 | Doublet | 8 - 10 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |

Note: The data presented are representative and based on analyses of structurally similar compounds such as 3-bromoaniline and 2-methoxyaniline. rsc.orgrsc.org

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the aromatic carbons and one for the methoxy carbon. The positions of these signals confirm the substitution pattern on the benzene ring. The carbons directly attached to the electronegative bromine, fluorine, oxygen, and nitrogen atoms will have characteristic chemical shifts. For instance, the carbon bonded to fluorine will exhibit a large C-F coupling constant, appearing as a doublet.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | 140 - 150 |

| C-F | 150 - 160 (d, ¹JCF ≈ 240 Hz) |

| C-Br | 100 - 110 |

| C-OCH₃ | 145 - 155 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-H | 115 - 130 |

Note: The data presented are representative and based on analyses of structurally similar compounds. rsc.orgrsc.orgchemicalbook.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it produces strong, clear signals. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, making it highly sensitive to subtle changes in the electronic environment of the fluorine atom. wikipedia.org

For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The precise chemical shift of this signal would confirm the electronic environment of the fluorine atom, influenced by the adjacent bromo and methoxy groups. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (H-F coupling) can be observed, providing additional evidence for the fluorine's position on the aromatic ring. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms.

For this compound (C₇H₇BrFNO), the theoretical monoisotopic mass is 218.9695 Da. uni.lu HRMS analysis would be expected to yield a measured mass that corresponds very closely to this value, thereby confirming the elemental composition.

Table 3: Theoretical and Expected HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₇H₇BrFNO | [M+H]⁺ | 219.9768 |

Note: Theoretical masses are calculated based on the most abundant isotopes.

In addition to precise mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the masses of the resulting ions, it is possible to deduce the connectivity of the molecule and further confirm its structure.

X-ray Crystallography for Definitive Solid-State Structure Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the molecule and the unit cell of the crystal lattice.

A successful crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. nih.gov Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules are arranged in the solid state. researchgate.net While specific crystal data for the title compound is not publicly available, analysis of related structures demonstrates the detailed information that can be obtained, such as the crystal system, space group, and unit cell dimensions. rsc.orgnih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. In an HPLC analysis, the compound is passed through a column containing a stationary phase, and its retention time is measured. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities, and the area under each peak can be used to quantify their relative amounts. leyan.com

Chromatographic techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also invaluable for monitoring the progress of a chemical reaction in real-time. bldpharm.com By analyzing small aliquots of the reaction mixture, chemists can determine the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions. Advanced hyphenated techniques, such as LC-SPE-NMR, can even be used for the rapid isolation and structural identification of unknown impurities in related aniline (B41778) compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It allows for the separation of the target compound from impurities and its quantification with high precision. The separation is typically achieved on a reversed-phase column, where a nonpolar stationary phase is used in conjunction with a polar mobile phase.

Detailed research findings on closely related aromatic amines suggest that a C18 column is effective for the separation of such compounds. The mobile phase composition, often a gradient of acetonitrile and water or methanol and water, is optimized to achieve a good resolution and a reasonable retention time. Detection is commonly performed using a UV detector, as the aromatic ring in this compound exhibits strong absorbance in the UV region.

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (Octadecylsilyl) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at a wavelength corresponding to maximum absorbance (e.g., 254 nm) |

| Injection Volume | 10 µL |

This interactive data table provides typical HPLC parameters for the analysis of aromatic amines similar to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. For this compound, which has a moderate volatility, GC-MS can provide detailed information on its purity and molecular structure through its characteristic mass spectrum. The sample is first vaporized and separated on a capillary column, typically with a nonpolar stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M+). The fragmentation pattern will be influenced by the substituents on the aniline ring. Characteristic losses would likely include the loss of a methyl group (-CH3), a bromo radical (-Br), and potentially a molecule of carbon monoxide (-CO) from the methoxy group. The presence of bromine would be indicated by the characteristic isotopic pattern of the molecular ion and bromine-containing fragments.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M]+ | Molecular ion of this compound |

| [M-15]+ | Loss of a methyl radical (•CH3) from the methoxy group |

| [M-79/81]+ | Loss of a bromine radical (•Br) |

| [M-28]+ | Potential loss of carbon monoxide (CO) |

This interactive data table outlines the expected major fragment ions in the GC-MS analysis of this compound under electron ionization.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group of the methoxy substituent will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine is typically found around 1250-1360 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band in the 1000-1300 cm⁻¹ region. The C-Br and C-F stretching vibrations are expected at lower wavenumbers, typically below 800 cm⁻¹ and 1200 cm⁻¹ respectively.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring, as these are often strong Raman scatterers. The symmetric stretching of the aromatic ring is particularly intense in the Raman spectrum. The C-Br stretching vibration is also expected to be a strong Raman band. In contrast, the N-H stretching vibrations, which are strong in the IR spectrum, are typically weak in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretching (asymmetric) | ~3450 | Weak |

| N-H Stretching (symmetric) | ~3350 | Weak |

| Aromatic C-H Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretching (methoxy) | 2850-2960 | 2850-2960 |

| Aromatic C=C Stretching | 1450-1600 | Strong, 1450-1600 |

| C-N Stretching (aromatic amine) | 1250-1360 | Moderate |

| C-O Stretching (methoxy) | 1000-1300 (strong) | Moderate |

| C-F Stretching | ~1200 | Moderate |

| C-Br Stretching | < 800 | Strong, < 800 |

This interactive data table summarizes the expected characteristic vibrational frequencies for this compound in IR and Raman spectroscopy.

In-Depth Computational Analysis of this compound Remains Elusive in Publicly Available Scientific Literature

Computational chemistry is a powerful tool for predicting the characteristics and reactivity of molecules. For a compound like this compound, such studies would provide valuable insights for synthetic chemists and drug discovery scientists. However, the specific data required to construct a detailed theoretical profile of this molecule, as outlined in the requested article structure, does not appear to have been published in accessible literature.

Computational and Theoretical Studies on 3 Bromo 2 Fluoro 4 Methoxyaniline

Rational Design of Derivatives and Reaction Conditions Through Computational Screening

Computational screening has emerged as a powerful tool in modern chemistry for the rational design of novel molecules and the optimization of reaction conditions, offering significant savings in time and resources compared to purely empirical approaches. In the context of 3-Bromo-2-fluoro-4-methoxyaniline, computational methods can be strategically employed to predict the properties of its derivatives and to identify optimal synthetic pathways. This approach allows for a targeted exploration of chemical space, prioritizing candidates with desired electronic, steric, and pharmacokinetic properties.

The rational design of derivatives of this compound often begins with an in silico modification of its core structure. By systematically introducing different functional groups at various positions on the aromatic ring, it is possible to modulate its physicochemical and electronic properties. Density Functional Theory (DFT) is a commonly utilized method for these investigations, allowing for the calculation of molecular geometries, electronic structures, and reactivity descriptors. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the molecule, which in turn influences its reactivity and potential as a synthetic building block.

A key aspect of this computational design process involves the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a higher reactivity. By calculating these values for a library of virtual derivatives, researchers can screen for compounds with tailored reactivity for specific applications.

The following table illustrates a hypothetical computational screening of potential derivatives of this compound, showcasing how different substituents could influence key electronic properties, as would be calculated using DFT methods.

| Derivative Substitution | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| None (Parent Molecule) | -5.89 | -0.75 | 5.14 | 2.85 |

| 5-Nitro (-NO2) | -6.45 | -1.89 | 4.56 | 5.21 |

| 5-Amino (-NH2) | -5.32 | -0.41 | 4.91 | 2.15 |

| 5-Cyano (-CN) | -6.38 | -1.72 | 4.66 | 4.98 |

| 5-Methyl (-CH3) | -5.71 | -0.63 | 5.08 | 2.95 |

Beyond the design of new molecules, computational screening is invaluable for optimizing reaction conditions. For a given transformation involving this compound, theoretical calculations can be used to model the reaction mechanism, identify transition states, and determine activation energies. This allows for the prediction of the most favorable reaction pathways and the influence of catalysts, solvents, and temperature on the reaction rate and yield.

For example, in a hypothetical cross-coupling reaction to substitute the bromine atom, computational models could be used to screen a variety of phosphine (B1218219) ligands for a palladium catalyst. By calculating the energy profile of the catalytic cycle for each ligand, it is possible to identify the one that leads to the lowest activation barrier for the rate-determining step, thus predicting the most efficient catalyst system. Similarly, the effect of the solvent can be modeled using implicit or explicit solvent models to understand how the polarity and coordinating ability of the solvent might stabilize or destabilize key intermediates and transition states.

The table below provides a conceptual example of how computational screening could be used to assess the effectiveness of different ligands in a Suzuki coupling reaction with this compound. The data represents calculated activation energies for the oxidative addition step, which is often rate-limiting.

| Ligand | Catalyst System | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |

| PPh3 | Pd(PPh3)4 | 22.5 | 1.0 |

| P(o-tolyl)3 | Pd(P(o-tolyl)3)2 | 20.1 | 5.8 |

| XPhos | Pd(XPhos)G3 | 18.2 | 25.1 |

| SPhos | Pd(SPhos)G3 | 17.9 | 31.5 |

Through such systematic in silico screening, the rational design of derivatives and the optimization of reaction conditions for this compound can be achieved with greater efficiency and precision. This computational-first approach not only accelerates the discovery of new chemical entities with desirable properties but also enhances our fundamental understanding of their chemical behavior.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. For a compound like 3-Bromo-2-fluoro-4-methoxyaniline, future research will likely prioritize the development of more environmentally benign and efficient synthetic routes.

A significant goal in green chemistry is the reduction or elimination of catalysts and solvents, which often contribute to environmental waste and safety hazards. While many traditional methods for aniline (B41778) synthesis rely on metal catalysts and organic solvents, future research could explore catalyst- and solvent-free alternatives. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions without the need for traditional heating and often in the absence of a solvent. A hypothetical catalyst-free and solvent-free approach for a key step in the synthesis of a precursor to this compound is presented in Table 1. This approach, by analogy to similar reported transformations for other substituted anilines, could significantly reduce the environmental footprint of its production. tandfonline.comnih.gov

Table 1: Comparison of a Hypothetical Green Synthesis Approach with Traditional Methods

| Parameter | Traditional Method (e.g., Metal Catalysis) | Catalyst-Free/Solvent-Free (e.g., Microwave) |

|---|---|---|

| Catalyst | Typically requires a transition metal catalyst (e.g., Palladium, Copper). | None required. |

| Solvent | Often utilizes volatile organic compounds (VOCs). | Reaction can be performed under neat conditions. |

| Reaction Time | Can range from several hours to days. | Significantly reduced, often to minutes. |

| Energy Consumption | Prolonged heating leads to higher energy use. | More energy-efficient due to rapid, localized heating. |

| Work-up | Often requires extensive purification to remove catalyst and solvent. | Simplified work-up procedures. |

| Waste Generation | Generates metallic and solvent waste. | Minimal waste generation. |

This table presents a conceptual comparison and would require experimental validation for the specific synthesis of this compound precursors.

The shift towards a bio-based economy encourages the use of renewable resources in chemical synthesis. Future research may focus on sourcing starting materials for the synthesis of this compound from renewable feedstocks. For example, lignin, a complex polymer found in plant cell walls, is a rich source of aromatic compounds that could potentially be converted into aniline precursors through innovative biorefinery processes. google.com

Furthermore, energy efficiency is a critical component of green chemistry. The development of chemoenzymatic processes, which utilize enzymes to catalyze specific reaction steps under mild conditions, offers a promising avenue for reducing energy consumption. nih.gov For instance, a nitroreductase could be employed for the reduction of a nitroaromatic precursor to the corresponding aniline, operating at ambient temperature and pressure, thereby offering a more sustainable alternative to traditional high-pressure hydrogenation methods. nih.gov

Exploration of Novel Catalytic Transformations for Expanding Synthetic Utility

The development of novel catalytic methods is crucial for expanding the synthetic toolbox and enabling the efficient construction of complex molecules from this compound.

While this compound itself is achiral, it can serve as a key precursor for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical industry. Future research is expected to focus on developing asymmetric catalytic methods to introduce chirality into molecules derived from this aniline. For example, transition metal-catalyzed asymmetric hydrogenation of imines derived from this compound could provide access to enantioenriched secondary amines, which are valuable chiral building blocks. acs.org The use of chiral organocatalysts for enantioselective transformations of derivatives of this aniline also represents a promising and more sustainable approach. nih.govnih.gov

Table 2: Potential Asymmetric Transformations of this compound Derivatives

| Transformation | Catalyst Type | Potential Chiral Product |

|---|---|---|

| Asymmetric Hydrogenation of Imines | Chiral Transition Metal Complexes (e.g., Rh, Ir, Ru) | Chiral Secondary Amines |

| Asymmetric Allylation | Chiral Organocatalysts (e.g., Chiral Phosphoric Acids) | Chiral Homoallylic Amines |

This table outlines potential research directions for the asymmetric synthesis of derivatives of this compound.

Direct C-H functionalization has emerged as a powerful strategy for the atom-economical synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. researchgate.net Future research will likely explore the regioselective C-H functionalization of this compound to introduce new substituents onto the aromatic ring. The electronic properties of the fluorine, bromine, and methoxy (B1213986) groups will play a crucial role in directing the regioselectivity of these reactions. For instance, the fluorine atom is known to promote ortho-C–H metalation, which could be exploited to achieve selective functionalization at the C3 position. nih.govnih.gov Palladium-catalyzed meta-C-H arylation, potentially directed by the aniline's amino group, could also be a valuable tool for introducing aryl substituents. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The fine chemical and pharmaceutical industries are increasingly adopting continuous flow manufacturing and automated synthesis to improve efficiency, safety, and reproducibility. acs.orgflinders.edu.aunih.gov The multi-step synthesis of this compound is a prime candidate for adaptation to these modern platforms.

Integrating the synthesis into a continuous flow system would offer several advantages over traditional batch processing. rsc.orgbeilstein-journals.org These include enhanced heat and mass transfer, improved safety when handling hazardous reagents or intermediates, and the potential for in-line purification and analysis. flinders.edu.au A fully automated flow synthesis platform could enable the rapid and efficient production of this compound and its derivatives, accelerating drug discovery and development timelines. chemistryworld.com The development of such a system would require careful optimization of each reaction step in a flow reactor, potentially utilizing packed-bed reactors with immobilized catalysts or reagents to simplify purification. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lignin |

Design and Synthesis of Next-Generation Complex Molecules Leveraging the Compound's Unique Poly-Substitution Pattern.

The strategic arrangement of bromo, fluoro, and methoxy substituents on the aniline ring of this compound presents a valuable platform for the design and synthesis of novel, complex molecules. While specific research directly utilizing this compound is not extensively documented in publicly available literature, its structural features suggest significant potential in medicinal chemistry and materials science. The distinct electronic and steric properties of each substituent can be exploited to achieve regioselective modifications, leading to the construction of sophisticated molecular architectures.

The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions. Methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings would enable the introduction of a wide array of carbon-carbon and carbon-heteroatom bonds. This functionality is crucial for building the core scaffolds of next-generation pharmaceuticals, including kinase inhibitors and other targeted therapies. For instance, the bromine can be substituted with aryl, heteroaryl, or alkyl groups to explore the chemical space around a pharmacophore and optimize drug-target interactions.

The presence of a fluorine atom at the 2-position offers several advantages in drug design. Fluorine's high electronegativity can modulate the pKa of the adjacent amino group, influencing its binding characteristics and pharmacokinetic properties. Furthermore, the introduction of fluorine is a well-established strategy to block metabolic pathways, thereby enhancing the metabolic stability and bioavailability of drug candidates. The steric bulk of the fluorine atom can also induce specific conformational preferences in the final molecule, which can be critical for achieving high selectivity for a biological target.

The methoxy group at the 4-position is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions. It can also serve as a key hydrogen bond acceptor in ligand-receptor interactions. The potential for demethylation to the corresponding phenol provides another point for diversification, allowing for the attachment of different functional groups through ether or ester linkages.

The interplay of these three substituents—bromo, fluoro, and methoxy—creates a unique electronic and steric environment on the aniline ring. This poly-substitution pattern allows for a high degree of control over subsequent chemical transformations. For example, the directing effects of the substituents can be leveraged to achieve highly regioselective functionalization of the remaining positions on the aromatic ring. This level of control is paramount in the efficient and predictable synthesis of complex molecules with well-defined three-dimensional structures.

Future research will likely focus on the development of novel synthetic methodologies that take full advantage of the unique reactivity of this compound. This could include the exploration of cascade reactions that rapidly build molecular complexity in a single pot, or the use of this compound as a key building block in the total synthesis of natural products and their analogs. The insights gained from such studies will be invaluable for the design and synthesis of next-generation complex molecules with tailored properties for a range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.